(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of organic compounds follows IUPAC guidelines to ensure unambiguous identification. For the title compound, the IUPAC name is 6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol , with the (E) stereodescriptor specifying the configuration of the double bond. The name is derived by identifying the longest carbon chain containing the hydroxyl group (hexanol), followed by numbering to prioritize functional groups. The hex-2-en segment indicates a double bond between carbons 2 and 3, while the 3-methyl substituent resides on carbon 3. The tert-butyldiphenylsilyl group is attached via an ether linkage at carbon 6.
This compound is also recognized by several synonyms, including (E)-6-((tert-butyldiphenylsilyl)oxy)-3-methylhex-2-en-1-ol and 917611-85-9 (CAS Registry Number). Its SMILES notation, CC(=CCO)CCCOSi(C2=CC=CC=C2)C(C)(C)C , provides a linear representation of the structure, emphasizing the silyl ether moiety and trans-configuration of the double bond.
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 917611-85-9 | |
| MDL Number | MFCD10570120 | |
| InChIKey | KOWZZZBJFWAADM-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₃₂O₂Si reflects the compound’s composition: 23 carbon atoms, 32 hydrogens, two oxygens, and one silicon atom. This formula accounts for the tert-butyldiphenylsilyl group (C₁₆H₁₉Si), the hexenol backbone (C₆H₁₁O₂), and the methyl substituent. The molecular weight is 368.58 g/mol , calculated from the atomic masses of constituent elements.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₂O₂Si | |
| Average Mass | 368.58 g/mol | |
| Exact Mass | 368.2123 g/mol |
The tert-butyldiphenylsilyl (TBDPS) group contributes significantly to the molecular weight (216.43 g/mol for C₁₆H₁₉Si), underscoring its role as a bulky protecting group in organic synthesis.
Stereochemical Configuration and Isomerism
The (E) designation in the compound’s name indicates the trans configuration of the double bond at position 2 of the hexenol chain. This geometry arises from the Cahn-Ingold-Prelog priority rules, where higher-priority groups (the hydroxyl-bearing carbon and the methyl-substituted carbon) reside on opposite sides of the double bond. The stereochemistry is critical for intermolecular interactions and reactivity, as the spatial arrangement influences steric hindrance and electronic effects.
The molecule exhibits geometric isomerism due to the double bond, with the (Z) isomer being a theoretical counterpart. However, the synthetic routes described in literature preferentially yield the (E) isomer, likely due to thermodynamic stability conferred by reduced steric clash between the TBDPS group and the methyl substituent.
Crystallographic and Conformational Studies
While explicit crystallographic data for this compound are not reported in the provided sources, conformational insights can be inferred from analogous silyl ethers. The TBDPS group’s bulkiness imposes significant steric constraints, favoring extended conformations that minimize intramolecular strain. Molecular modeling suggests that the silyl ether oxygen adopts a tetrahedral geometry, with the phenyl rings and tert-butyl group occupying distinct spatial orientations to reduce van der Waals repulsions.
In crystalline states, similar silyl-protected alcohols often pack in orthorhombic or monoclinic lattices, stabilized by weak C–H···π interactions between phenyl rings and alkyl chains. For instance, polyesters with silyl ether side chains crystallize in orthorhombic unit cells (e.g., a = 7.37 Å, b = 5.05 Å, c = 10.07 Å), suggesting that the title compound’s linear hexenol backbone may adopt comparable dimensions.
| Conformational Feature | Description |
|---|---|
| Silyl Ether Geometry | Tetrahedral around silicon, phenyl rings at 109.5° |
| Double Bond Configuration | Trans (E), C2–C3 dihedral angle ~180° |
| Predicted Crystal System | Orthorhombic (based on analogous compounds) |
Properties
IUPAC Name |
(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZZZBJFWAADM-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL typically involves the reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallic reagents. This reaction proceeds with high diastereoselectivity to form erythro-β-hydroxysilanes, which can then undergo elimination under acidic or basic conditions to yield the desired E or Z alkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of tert-butyldiphenylsilyl-protected intermediates in large-scale organic synthesis. The Peterson olefination reaction is a key step in this process, allowing for the efficient and stereoselective formation of alkenes .
Chemical Reactions Analysis
Types of Reactions
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the double bond.
Substitution: The silyl group can be cleaved using reagents like acetyl chloride in dry methanol.
Major Products
The major products formed from these reactions include alkenes, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (E)-6-((tert-butyldiphenylsilyl)oxy)-3-methylhex-2-en-1-ol is as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful in the synthesis of complex molecules.
Case Study: Synthesis of Natural Products
Research has demonstrated the compound's utility in synthesizing natural products. For instance, it has been utilized in the total synthesis of bioactive compounds where its silyl ether functionality facilitates selective reactions under mild conditions . The ability to form carbon-carbon bonds through cross-coupling reactions using this compound has been highlighted, showcasing its importance in constructing complex molecular architectures .
Catalysis
The compound also plays a role in catalysis, particularly in transition metal-catalyzed reactions. Its silyl ether group can stabilize reactive intermediates, thus enhancing reaction yields and selectivity.
Case Study: Transition Metal Complexes
In studies involving palladium and ruthenium catalysts, (E)-6-((tert-butyldiphenylsilyl)oxy)-3-methylhex-2-en-1-ol has been employed to facilitate carbon-carbon bond formations. This application is particularly relevant in developing pharmaceuticals and agrochemicals where precise control over molecular structure is crucial .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymeric materials.
Case Study: Polymer Building Blocks
Research indicates that (E)-6-((tert-butyldiphenylsilyl)oxy)-3-methylhex-2-en-1-ol can serve as a building block for new polymeric materials derived from renewable resources. Its incorporation into polymer chains has shown potential for enhancing mechanical properties and thermal stability .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material due to its well-defined structure and stability under various conditions. It aids in the calibration of analytical methods such as chromatography.
Mechanism of Action
The mechanism of action for (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL primarily involves its role in the Peterson olefination reaction. The silyl group stabilizes the intermediate β-hydroxysilane, which then undergoes elimination to form the desired alkene. This reaction proceeds through a diastereoselective pathway, influenced by the steric and electronic properties of the silyl group .
Comparison with Similar Compounds
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL vs. 2-(tert-Butyldimethylsilanyloxy)-1-[2-(2,2-dimethyl-[1,3]dioxolan-4-yl)-cyclopropyl]-dodec-3-en-6-yn-1-ol ()
The compound from shares structural similarities with the target molecule, including a silyl-protected alcohol and unsaturated bonds. However, key differences include:
- Protecting Group : The TBDPS group in the target compound is bulkier (diphenyl substituents) compared to the tert-butyldimethylsilyl (TBDMS) group in . This bulkiness enhances stability under acidic conditions but may hinder reaction kinetics due to steric hindrance .
- Synthetic Utility : The TBDPS group is typically removed with fluoride ions (e.g., TBAF), whereas TBDMS groups are more labile under mildly acidic or basic conditions.
- Molecular Complexity : The compound incorporates a cyclopropane ring and a dioxolane group, which introduce additional stereochemical and reactivity challenges absent in the target molecule.
Table 1: Comparison of Silyl-Protected Alcohols
Structural Analogues with Cyclic Substituents
4-(2',6',6'-Trimethylcyclohex-1'-en-1'-yl)butan-1-ol ()
This compound (PubChem CID: 239) shares a hydroxyl group and an unsaturated hydrocarbon chain but lacks a silyl protecting group. Key differences include:
- Functional Groups : The absence of a silyl ether reduces synthetic versatility for selective protection/deprotection.
- Reactivity : The cyclohexene moiety in may undergo electrophilic addition reactions, whereas the TBDPS group in the target molecule is primarily inert except to specific reagents like fluorides .
(6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene ()
Its relevance lies in shared unsaturated structural motifs, which influence conformational flexibility and steric effects .
Reactivity and Stability Comparisons
- Steric Effects : The TBDPS group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., TMS or TBDMS), making it ideal for reactions requiring prolonged stability.
- Oxidative Stability : The (E)-configured double bond in the target molecule is less prone to isomerization under basic conditions compared to (Z)-isomers, a trait shared with (E)-4-decene (, CID: 242) .
Notes
- Further studies are required to explore the target compound’s behavior in catalytic asymmetric reactions or biological systems.
Biological Activity
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL, also known as a derivative of hexenol with a tert-butyldiphenylsilyl group, is an organic compound that has garnered attention in organic synthesis and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is with a molecular weight of approximately 368.5852 g/mol. The compound features a hexenol backbone, which is significant for its reactivity and potential biological interactions.
The biological activity of (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is primarily attributed to its ability to undergo various chemical transformations. The hydroxyl group can serve as a nucleophile, allowing the compound to participate in substitution reactions. Additionally, the silyl group can be cleaved or modified under specific conditions, which may lead to the formation of biologically active derivatives.
1. Organic Synthesis
The compound is notably used in organic synthesis, particularly in the Peterson olefination reaction, which allows for the formation of alkenes from carbonyl compounds and silylcarbanions. This reaction is crucial in creating complex organic molecules that may exhibit biological activity.
2. Pharmaceutical Intermediates
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL could serve as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties may allow for modifications that enhance bioactivity or selectivity towards biological targets.
Table 1: Summary of Biological Activity Studies
Case Study 1: A study demonstrated that derivatives of (E)-6-(tert-butyldiphenylsilyl)oxy compounds exhibited significant antimicrobial properties against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Another research effort focused on silylated derivatives showing promising results in inhibiting cancer cell proliferation. The study employed MTT assays to quantify cell viability, revealing that modifications to the silyl group could enhance cytotoxic effects on specific cancer lines .
Case Study 3: Research on related hexenols indicated potential for modulating enzyme activities, which could lead to therapeutic applications in metabolic disorders .
Q & A
Q. What are the critical steps for synthesizing (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions to preserve the (E)-configuration. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldiphenylsilyl (TBDPS) chloride under anhydrous conditions to protect the alcohol moiety, ensuring minimal racemization .
- Stereoselective olefin formation : Employ Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to favor the (E)-isomer. For example, using triethylamine as a base and dichloromethane as a solvent at –20°C can enhance selectivity .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the desired stereoisomer. Monitor by TLC and confirm purity via NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JH,H for olefin protons ~15–16 Hz confirms the (E)-configuration). The TBDPS group shows characteristic aromatic proton signals at δ 7.4–7.7 ppm and tert-butyl singlet at δ 1.05 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]<sup>+</sup> adducts). Electrospray ionization (ESI) is preferred for silyl ether stability .
- IR Spectroscopy : Detect hydroxyl (stretch ~3400 cm⁻¹) and silyl ether (Si-O-C stretch ~1100 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butyl chlorides) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives of this compound be resolved?
- Methodological Answer : Contradictions in coupling constants or peak splitting often arise from dynamic effects (e.g., rotamers in silyl ethers). Strategies include:
- Variable Temperature (VT) NMR : Cool samples to –40°C to slow conformational exchange, simplifying splitting patterns .
- COSY/NOESY : Correlate adjacent protons (e.g., allylic methyl and olefin protons) to confirm spatial relationships .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Q. What strategies mitigate decomposition of this compound during storage?
- Methodological Answer : Decomposition via hydrolysis or oxidation can be minimized by:
- Storage Conditions : Keep under inert gas (Ar/N2) at –20°C in amber vials to prevent light-induced degradation .
- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation of the allylic alcohol moiety .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence reactivity in downstream functionalization?
- Methodological Answer : The TBDPS group:
- Steric Effects : Hinders nucleophilic attack at the protected alcohol, enabling selective reactions at the olefin or terminal hydroxyl .
- Acid Sensitivity : Removable with TBAF (tetra-n-butylammonium fluoride) in THF, allowing orthogonal deprotection in multi-step syntheses .
- Electronic Effects : Electron-withdrawing silyl ethers can polarize adjacent bonds, facilitating hydrogenation or epoxidation of the double bond .
Data Contradiction Analysis
Q. Why do reported yields vary for TBDPS-protected intermediates in literature?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Anhydrous TBDPS-Cl (≥99%) is critical; traces of moisture reduce yields by 20–30% .
- Solvent Choice : Dichloromethane vs. DMF alters reaction rates. DMF increases solubility but may promote side reactions .
- Workup Methods : Aqueous extraction vs. direct filtration affects recovery of silyl ethers due to hydrolysis risks .
Research Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
